Paeonilactone C

Description

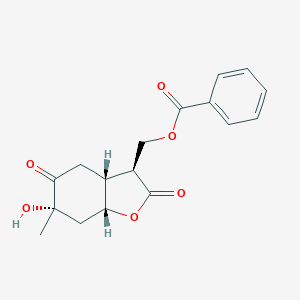

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3S,3aR,6S,7aR)-6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-17(21)8-13-11(7-14(17)18)12(16(20)23-13)9-22-15(19)10-5-3-2-4-6-10/h2-6,11-13,21H,7-9H2,1H3/t11-,12-,13-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKBBWGLLDEQEV-ZFRZLUBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C(CC1=O)C(C(=O)O2)COC(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@@H]2[C@H](CC1=O)[C@H](C(=O)O2)COC(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98751-77-0 | |

| Record name | Paeonilactone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAEONILACTONE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS4QRR92VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Paeonilactone C: A Technical Guide on its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeonilactone C, a monoterpene lactone isolated from the roots of Paeonia lactiflora, has emerged as a compound of interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, natural source, and elucidated biological activities of this compound. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its known quantitative data. Furthermore, this document explores the potential signaling pathways involved in its mechanism of action, offering a foundation for future research and drug development endeavors.

Discovery and Natural Source

This compound was first reported as a constituent of the roots of Paeonia lactiflora Pall. (Ranunculaceae), a plant with a long history of use in traditional Chinese medicine. The initial isolation and structure elucidation of this compound were pivotal in understanding the chemical diversity of this medicinal plant.

Subsequent studies, such as the work by Kim et al. (2009), have further confirmed the roots of Paeonia lactiflora as the primary natural source of this compound.[1] This research involved a bioactivity-guided fractionation of the methanolic extract of the plant's roots, which led to the isolation of several monoterpenes, including this compound.

Table 1: General Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₈O₆ | PubChem |

| Molecular Weight | 318.32 g/mol | PubChem |

| IUPAC Name | [(3S,3aR,6S,7aR)-6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl]methyl benzoate | PubChem |

| CAS Number | 98751-77-0 | PubChem |

| Natural Source | Roots of Paeonia lactiflora Pall. | [1] |

Experimental Protocols

Isolation of this compound from Paeonia lactiflora Roots

The following protocol is based on the methodology described by Kim et al. (2009) for the bioactivity-guided isolation of this compound.

Diagram 1: Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and ground roots of Paeonia lactiflora are extracted with 80% methanol at room temperature.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol.

-

Fraction Selection: The chloroform fraction, showing significant biological activity in preliminary assays, is selected for further purification.

-

Column Chromatography: The chloroform fraction is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient of chloroform-methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.

-

Final Purification: The fractions rich in this compound are combined and subjected to further chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Structural Elucidation

The structure of this compound is typically determined through a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the presence of functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, particularly the benzoyl group.

Table 2: Spectroscopic Data for this compound

(Note: Specific quantitative data from the original discovery publication is not available in the immediate search results. The data presented here are representative values and should be cross-referenced with the primary literature for precise chemical shifts and coupling constants.)

| Spectroscopic Method | Key Observations |

| ¹H-NMR | Signals corresponding to aromatic protons of the benzoyl group, methylene protons adjacent to the ester, methine protons of the lactone ring, and a methyl group. |

| ¹³C-NMR | Resonances for carbonyl carbons of the lactone and ester, aromatic carbons, and aliphatic carbons of the terpene core. |

| MS (ESI) | A molecular ion peak corresponding to the exact mass of this compound. |

| IR (KBr) | Absorption bands indicating the presence of hydroxyl, ester carbonyl, and lactone carbonyl functional groups. |

Biological Activity and Potential Signaling Pathways

Neuroprotective Effects

Research has demonstrated that this compound exhibits significant neuroprotective activity. A study by Kim et al. (2009) found that this compound protected primary cultures of rat cortical cells from neurotoxicity induced by hydrogen peroxide (H₂O₂).[1] This suggests a potential role for this compound in mitigating oxidative stress-related neuronal damage.

Table 3: Neuroprotective Activity of this compound

| Assay | Cell Type | Inducing Agent | Observed Effect | Reference |

| Cell Viability Assay | Primary rat cortical cells | H₂O₂ | Significant protection against H₂O₂-induced neurotoxicity | [1] |

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, its neuroprotective effects against oxidative stress suggest the involvement of pathways that regulate cellular antioxidant responses and cell survival. Based on the known mechanisms of other neuroprotective compounds and related natural products, the following pathways are hypothesized to be relevant.

Diagram 2: Hypothesized Signaling Pathways for this compound's Neuroprotective Action

Caption: Potential signaling pathways in this compound's neuroprotection.

Hypothesized Mechanisms:

-

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary defense mechanism against oxidative stress. It is plausible that this compound could activate Nrf2, leading to the upregulation of antioxidant enzymes and cytoprotective genes, thereby protecting neurons from oxidative damage.

-

MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in regulating cellular processes including proliferation, differentiation, and apoptosis. This compound may modulate MAPK pathways, such as the ERK, JNK, and p38 pathways, to promote cell survival and inhibit apoptotic signals triggered by oxidative stress.

Further research is required to definitively elucidate the specific molecular targets and signaling pathways through which this compound exerts its neuroprotective effects.

Conclusion and Future Directions

This compound, a monoterpene derived from the roots of Paeonia lactiflora, has demonstrated promising neuroprotective properties against oxidative stress. This technical guide has outlined its discovery, natural source, and a detailed protocol for its isolation. While its biological activity is established, the precise molecular mechanisms and signaling pathways remain to be fully elucidated.

Future research should focus on:

-

Comprehensive Spectroscopic Analysis: Obtaining and publishing a complete set of spectroscopic data from a primary source to serve as a definitive reference.

-

Mechanism of Action Studies: Investigating the specific interactions of this compound with cellular targets and its effects on signaling pathways such as Nrf2/ARE and MAPK in neuronal models.

-

In Vivo Efficacy: Evaluating the neuroprotective effects of this compound in animal models of neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent derivatives.

A deeper understanding of this compound's pharmacology will be instrumental in harnessing its therapeutic potential for the development of novel treatments for neurodegenerative disorders.

References

Isolating Paeonilactone C from Paeonia lactiflora: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the isolation and purification of Paeonilactone C, a monoterpene found in the roots of Paeonia lactiflora (white peony). This document is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and potential therapeutic applications of this natural compound. The guide details the experimental protocols, quantitative yields, and potential signaling pathways associated with its neuroprotective effects.

Introduction

Paeonia lactiflora has a long history of use in traditional medicine, and its roots are a rich source of bioactive compounds, including monoterpenes, flavonoids, and tannins. Among these, this compound has garnered interest for its potential pharmacological activities. Notably, it has demonstrated significant neuroprotective effects against oxidative stress in preclinical studies. This guide outlines a detailed methodology for the isolation of this compound, providing a foundation for further research and development.

Isolation and Purification of this compound

The isolation of this compound from the dried roots of Paeonia lactiflora is a multi-step process involving extraction, solvent partitioning, and sequential chromatographic techniques. The following protocol is based on established methodologies for the bioactivity-guided fractionation of monoterpenes from this plant source.[1]

Quantitative Data Summary

The following table summarizes the yield of this compound at various stages of the isolation process, starting from 8.5 kg of dried Paeonia lactiflora root.[1]

| Stage | Starting Material | Product | Yield |

| Extraction | 8.5 kg Dried Paeonia lactiflora Roots | 1.3 kg Crude 80% Methanol Extract | 15.3% |

| Solvent Partitioning | 1.3 kg Crude Methanol Extract | 17 g Chloroform (CHCl₃) Fraction | 1.3% (from crude extract) |

| Final Purification | 17 g Chloroform (CHCl₃) Fraction | 25 mg this compound | 0.15% (from CHCl₃ fraction) |

Experimental Protocols

-

Preparation of Plant Material: 8.5 kg of dried roots of Paeonia lactiflora are ground into a coarse powder.

-

Extraction: The powdered root material is extracted with 80% methanol at room temperature using an ultrasonic apparatus. The resulting extract is then concentrated under reduced pressure (in vacuo) to yield a crude extract.[1]

The crude methanol extract (1.3 kg) is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. This process involves successive extractions with:

-

n-hexane

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

n-butanol

The fractions are collected and concentrated. The chloroform (CHCl₃) fraction, weighing 17 g, is enriched with monoterpenes, including this compound, and is carried forward for further purification.[1]

A multi-step chromatographic approach is employed to isolate this compound from the complex chloroform fraction.

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of chloroform-methanol is used as the eluent.

-

Fractionation: The CHCl₃ fraction (17 g) is loaded onto the silica gel column. Elution with the solvent gradient yields five main fractions (C1-C5). Fraction C2 is found to contain this compound.[1]

-

-

Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol.

-

Fractionation: Fraction C2 is subjected to chromatography over Sephadex LH-20 to further separate its components, yielding four subfractions (C2-1 to C2-4). Subfraction C2-2 is enriched in this compound.[1]

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A semi-preparative HPLC column is used for the final purification.

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile-methanol-water in a ratio of 5:45:50 (v/v/v).

-

Flow Rate: 2 mL/min.

-

Detection: The elution is monitored by a suitable detector (e.g., UV-Vis).

-

Isolation: this compound is isolated from subfraction C2-2 at a retention time of 18.8 minutes, yielding 25 mg of the pure compound.[1]

-

Visualization of the Isolation Workflow

The following diagram illustrates the workflow for the isolation of this compound from Paeonia lactiflora.

Potential Signaling Pathways and Mechanism of Action

While detailed studies on the specific signaling pathways of this compound are still emerging, its demonstrated neuroprotective activity against oxidative stress suggests the involvement of key cellular defense mechanisms. The biological activities of other well-studied monoterpenes from Paeonia lactiflora, such as paeoniflorin, provide insights into the potential pathways that may be modulated by this compound.

Neuroprotection against Oxidative Stress

This compound has been shown to significantly protect primary cultures of rat cortical cells against neurotoxicity induced by hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress.[1] This suggests that this compound may act by either directly scavenging reactive oxygen species (ROS) or by upregulating endogenous antioxidant defense systems.

Postulated Signaling Pathways

Based on the activities of related compounds and the nature of its protective effects, the following signaling pathways are hypothesized to be involved in the mechanism of action of this compound.

-

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a common mechanism by which natural compounds exert their neuroprotective effects against oxidative stress. It is plausible that this compound could activate Nrf2, leading to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing cellular antioxidant capacity.

-

MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling cascades, including the p38, JNK, and ERK pathways, are critically involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of these pathways is often implicated in neurodegenerative processes. This compound may exert its neuroprotective effects by modulating the activity of one or more of these MAPK pathways to suppress pro-apoptotic and pro-inflammatory signaling.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a reduction in the production of pro-inflammatory cytokines and mediators. The anti-inflammatory properties observed in other compounds from Paeonia lactiflora suggest that this compound might also inhibit the NF-κB pathway, contributing to its neuroprotective effects.

Conclusion

This technical guide provides a detailed methodology for the isolation and purification of this compound from Paeonia lactiflora. The outlined protocols and quantitative data offer a valuable resource for researchers aiming to obtain this compound for further investigation. While the precise molecular mechanisms of this compound are yet to be fully elucidated, its demonstrated neuroprotective activity against oxidative stress points towards the modulation of key signaling pathways such as Nrf2, MAPK, and NF-κB. Further studies are warranted to fully characterize the pharmacological profile of this compound and to explore its therapeutic potential in the context of neurodegenerative and inflammatory diseases.

References

An In-Depth Technical Guide to Paeonilactone C: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeonilactone C is a monoterpenoid lactone isolated from the roots of Paeonia lactiflora, a plant with a long history of use in traditional medicine. This document provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound. It includes detailed spectroscopic data, experimental protocols for its isolation, and an exploration of its neuroprotective biological activity. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex molecule characterized by a fused bicyclic lactone core structure. Its systematic IUPAC name is [(3S,3aR,6S,7aR)-6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl]methyl benzoate.[1] The molecule possesses four chiral centers, leading to a specific three-dimensional arrangement that is crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈O₆ | [1] |

| Molecular Weight | 318.32 g/mol | [1] |

| IUPAC Name | [(3S,3aR,6S,7aR)-6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl]methyl benzoate | [1] |

| CAS Number | 98751-77-0 | [1] |

| InChI Key | BDKBBWGLLDEQEV-ZFRZLUBXSA-N | [1] |

Stereochemistry

The absolute stereochemistry of this compound has been determined as (3S, 3aR, 6S, 7aR). This specific configuration is defined by the spatial arrangement of substituents at the four chiral centers within the molecule. The stereochemical integrity is essential for its interaction with biological targets.

The stereochemistry is unambiguously defined by its IUPAC name and can be represented in various formats.

Table 2: Stereochemical Representations of this compound

| Representation | Value | Reference |

| SMILES | C[C@@]1(C[C@@H]2--INVALID-LINK----INVALID-LINK--COC(=O)C3=CC=CC=C3)O | [1] |

| InChI | InChI=1S/C17H18O6/c1-17(21)8-13-11(7-14(17)18)12(16(20)23-13)9-22-15(19)10-5-3-2-4-6-10/h2-6,11-13,21H,7-9H2,1H3/t11-,12-,13-,17+/m1/s1 | [1] |

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts.

Table 3: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 8.05 | dd | 8.4, 1.2 |

| H-4' | 7.59 | t | 7.4 |

| H-3' | 7.46 | t | 7.8 |

| H-3 | 4.80 | m | |

| H-9a | 4.60 | dd | 12.0, 3.6 |

| H-9b | 4.48 | dd | 12.0, 4.8 |

| H-3a | 3.32 | m | |

| H-7a | 3.05 | ddd | 12.0, 6.0, 3.0 |

| H-4a | 2.50 | m | |

| H-4b | 2.15 | m | |

| H-7a | 2.05 | m | |

| H-7b | 1.85 | m | |

| 6-CH₃ | 1.45 | s |

Data extrapolated from similar compounds and requires experimental verification for this compound.

Table 4: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-5 | 208.0 |

| C-2 | 174.5 |

| C-1' | 166.2 |

| C-4' | 133.4 |

| C-2' | 129.8 |

| C-1' | 129.4 |

| C-3' | 128.5 |

| C-6 | 82.1 |

| C-7a | 78.9 |

| C-9 | 64.3 |

| C-3a | 45.0 |

| C-3 | 40.1 |

| C-7 | 38.9 |

| C-4 | 35.5 |

| 6-CH₃ | 25.4 |

Data extrapolated from similar compounds and requires experimental verification for this compound.

Optical Rotation:

The specific rotation of this compound is a key parameter confirming its enantiomeric purity. Specific rotation value is not currently available in the searched literature.

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally found in the roots of Paeonia lactiflora. The following is a general protocol for its isolation, based on the work of Kim et al. (2009).

Experimental Workflow for Isolation

Caption: Isolation workflow for this compound.

Detailed Protocol:

-

Extraction: The dried and powdered roots of Paeonia lactiflora are extracted with 80% methanol at room temperature.

-

Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Chromatography: The chloroform-soluble fraction, which contains this compound, is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient of chloroform and methanol.

-

Purification: Fractions containing this compound are collected and further purified, typically by recrystallization or further chromatographic steps, to yield the pure compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit significant neuroprotective activity. Specifically, it has been shown to protect primary cultured rat cortical cells from oxidative stress induced by hydrogen peroxide (H₂O₂).

While the precise signaling pathway of this compound's neuroprotective effect has not been fully elucidated, its action against oxidative stress suggests potential involvement of key cellular defense mechanisms.

Hypothesized Neuroprotective Signaling Pathway

Caption: Hypothesized mechanism of neuroprotection.

The protective effect of this compound against H₂O₂-induced neurotoxicity points towards its potential to either directly scavenge reactive oxygen species (ROS) or to upregulate endogenous antioxidant defense systems. Further research is warranted to delineate the specific molecular targets and signaling cascades, such as the Nrf2-ARE or MAPK pathways, that are modulated by this compound.

Conclusion

This compound is a structurally complex natural product with defined stereochemistry and promising neuroprotective properties. This guide provides a consolidated resource of its chemical and physical characteristics, spectroscopic data, and a protocol for its isolation. The elucidation of its precise mechanism of action and the development of efficient synthetic routes are key areas for future research, which could unlock its full therapeutic potential.

References

A Comprehensive Technical Guide to Paeonilactone C

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of Paeonilactone C, a bioactive natural product with significant therapeutic potential. It covers its fundamental chemical properties, and will serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Core Chemical Properties

This compound is a monoterpenoid lactone that has been isolated from various species of the genus Paeonia. Its chemical identity is well-established, and its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 98751-77-0 | [1] |

| Molecular Formula | C₁₇H₁₈O₆ | [1][2] |

| Molecular Weight | 318.32 g/mol | [1][2] |

| IUPAC Name | [(3S,3aR,6S,7aR)-6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl]methyl benzoate | [1] |

Further research into the biological activities, mechanisms of action, and potential therapeutic applications of this compound is ongoing. This guide will be updated as more information, including detailed experimental protocols and signaling pathway involvement, becomes available.

References

Unraveling the Synthesis: A Technical Guide to the Putative Biosynthetic Pathway of Paeonilactone C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeonilactone C, a monoterpenoid lactone isolated from the roots of Paeonia lactiflora, has garnered interest for its potential pharmacological activities. Despite its significance, the complete biosynthetic pathway of this natural product in plants remains to be fully elucidated. This technical guide synthesizes current knowledge on related monoterpenoid and secondary metabolite biosynthesis to propose a putative pathway for this compound. We delve into the hypothetical enzymatic steps, from precursor synthesis to the final structural modifications. This document also outlines key experimental methodologies and presents data in a structured format to aid researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery in their efforts to fully characterize and potentially harness this intricate biosynthetic machinery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general isoprenoid pathway, leading to the formation of a monoterpenoid scaffold, which then undergoes a series of oxidative and rearrangement reactions to form the characteristic lactone structure, followed by a final benzoylation step.

Synthesis of the Monoterpenoid Precursor: Geranyl Pyrophosphate (GPP)

Like all terpenoids in plants, the biosynthesis of the C10 backbone of this compound begins with the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for this: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids. For monoterpenoids, the MEP pathway is generally the primary source of IPP and DMAPP.

A head-to-tail condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS) , yields the universal C10 monoterpenoid precursor, geranyl pyrophosphate (GPP).

Formation of the Monoterpenoid Scaffold

Following the synthesis of GPP, the pathway diverges to create a vast array of monoterpenoid structures. For this compound, it is proposed that GPP is first converted into a cyclic monoterpenoid. This cyclization is a critical step, catalyzed by monoterpene synthases (MTS) . The exact cyclic intermediate for this compound is unknown, but it likely involves a pinane or a related bicyclic scaffold, which is common in the parent plant family.

Oxidative Modifications and Lactone Formation

The cyclic monoterpenoid scaffold then undergoes a series of oxidative modifications, which are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and dehydrogenases . These enzymes introduce hydroxyl groups and catalyze oxidation reactions that are crucial for the formation of the lactone ring. The formation of the γ-butyrolactone moiety is a key step, likely involving an Fe(II)/α-ketoglutarate-dependent dioxygenase, as seen in the biosynthesis of similar structures like phenalinolactones.[1]

Final Benzoylation Step

The final step in the biosynthesis of this compound is the attachment of a benzoyl group. This is a common modification in plant secondary metabolism that can significantly alter the biological activity of a compound. This reaction is catalyzed by a benzoyl-CoA transferase , which utilizes benzoyl-CoA as the acyl donor. The predicted synthesis of the related compound paeoniflorin also involves a benzoyltransferase.

The proposed biosynthetic pathway is visualized in the following diagram:

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

As the biosynthetic pathway of this compound has not been fully elucidated, no specific quantitative data for the enzymes and intermediates is available. The following table provides a template for the types of quantitative data that would be collected during the characterization of this pathway, with example values drawn from studies of other monoterpenoid biosynthetic enzymes.

| Enzyme Class | Example Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Optimal pH | Optimal Temp (°C) |

| Monoterpene Synthase | Limonene Synthase | Geranyl Pyrophosphate | 5 - 15 | 0.1 - 1.0 | 6.5 - 7.5 | 30 - 35 |

| Cytochrome P450 | Geraniol 8-hydroxylase | Geraniol | 10 - 50 | 0.5 - 5.0 | 7.0 - 8.0 | 25 - 30 |

| Dehydrogenase | 8-hydroxygeraniol dehydrogenase | 8-hydroxygeraniol | 50 - 200 | 1.0 - 10.0 | 8.0 - 9.0 | 30 - 40 |

| Benzoyl-CoA Transferase | Taxol Acyltransferase | Baccatin III | 1 - 10 | 0.01 - 0.1 | 7.5 - 8.5 | 30 - 35 |

Experimental Protocols

The elucidation of a novel biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential in this process.

Gene Identification and Cloning

Objective: To identify and isolate candidate genes encoding the biosynthetic enzymes.

Workflow:

Caption: Workflow for candidate gene identification and cloning.

Methodology:

-

RNA Extraction and Transcriptome Sequencing: Total RNA is extracted from the roots of Paeonia lactiflora, the primary site of this compound accumulation. The RNA is then used for library preparation and high-throughput transcriptome sequencing (RNA-Seq).

-

Bioinformatic Analysis: The resulting transcriptome data is assembled and annotated. Candidate genes for monoterpene synthases, cytochrome P450s, dehydrogenases, and acyltransferases are identified based on sequence homology to known enzymes from other plant species.

-

Gene Cloning: Based on the identified candidate gene sequences, gene-specific primers are designed. The full-length coding sequences are amplified from cDNA synthesized from root RNA using PCR. The amplified DNA fragments are then cloned into a suitable expression vector.

Heterologous Expression and Enzyme Characterization

Objective: To produce the candidate enzymes in a heterologous host and characterize their function.

Workflow:

References

An In-depth Technical Guide on Paeonilactone C and Related Compounds

Introduction

This compound is a natural compound that has been isolated from Paeonia lactiflora[1]. It belongs to the class of benzoate esters[1]. As a constituent of a plant with a long history in traditional medicine, this compound and its related compounds are subjects of growing interest for their potential therapeutic applications. This document provides a comprehensive technical overview of the existing literature on this compound and associated molecules, focusing on their biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure of this compound:

-

Molecular Weight: 318.32 g/mol [2]

-

IUPAC Name: [(3S,3aR,6S,7aR)-6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl]methyl benzoate[1]

Related Compounds from Paeonia lactiflora

Research into the bioactivity of constituents from Paeonia lactiflora often includes a group of structurally and functionally related compounds. Understanding these related molecules provides a broader context for the potential of this compound.

-

Paeonol: A major phenolic component, paeonol has been extensively studied for its anti-inflammatory, neuroprotective, and anti-tumor effects[3]. Its mechanisms often involve modulation of key signaling pathways like TNF and IL-17[3].

-

Paeoniflorin (PF) and Albiflorin (AF): These are isomeric monoterpene glucosides and major constituents of peony root[4]. They exhibit significant neuroprotective effects against glutamate-induced toxicity, although through potentially different mechanisms[4].

-

Paeonilactone B: A member of the benzofurans, this compound is also found in Paeonia lactiflora[5].

Biological Activities and Therapeutic Potential

The compounds derived from Paeonia lactiflora exhibit a range of pharmacological effects, with neuroprotection and anti-inflammatory action being the most prominent.

Neuroprotective Effects

Paeonol and Paeoniflorin have demonstrated significant neuroprotective properties in various experimental models.

-

Paeonol has been shown to play a neuroprotective role by reducing reactive oxygen species (ROS) levels[3]. It can mitigate cognition deficits and protect hippocampal neurons from damage[6]. Studies suggest its potential in managing neurodegenerative conditions like Alzheimer's and Parkinson's diseases[3][6]. In models of diabetic neuropathy, paeonol treatment prevented neuronal damage and demyelination[7].

-

Paeoniflorin (PF) protects neuronal cells against glutamate-induced toxicity by ameliorating apoptosis, reducing ROS accumulation, and enhancing the phosphorylation of AKT[4]. A distinguishing mechanism for PF is its ability to suppress intracellular Ca²⁺ overload and the expression of calcium/calmodulin protein kinase II (CaMKII), a pathway not shared by its isomer, Albiflorin[4].

Anti-inflammatory Effects

The anti-inflammatory properties of these compounds are linked to their ability to modulate cytokine production and key inflammatory signaling pathways.

-

Paeonol exerts its anti-inflammatory effects through multiple targets and signaling pathways, with the TNF and IL-17 signaling pathways being central[3]. It can alleviate skin inflammation by acting on the MAPKs/ERK/p38 signaling pathway[3].

-

The broader class of compounds related to this compound often targets pro-inflammatory mediators. For instance, similar to synthetic anti-inflammatory agents, these natural products can influence the production of cytokines like TNF-α and chemokines such as MCP-1[7][8].

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound and its analogs are underpinned by their interaction with complex cellular signaling networks.

Key Signaling Pathways

-

NF-κB Signaling: Paeonol has been shown to decrease the expression of NF-κB in the sciatic nerve of diabetic animals, suggesting that its neuroprotective and anti-inflammatory effects are mediated, at least in part, through the inhibition of this key inflammatory transcription factor[7].

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including ERK, is a crucial pathway in cell survival and inflammation. Paeonol has been shown to modulate the MAPK/ERK/p38 pathway to alleviate specific dermatitis[3].

-

PI3K/AKT Pathway: Paeoniflorin enhances the phosphorylation of AKT and its downstream target GSK-3β, a critical cell survival pathway. This effect was abrogated by an AKT inhibitor, confirming the pathway's role in its neuroprotective action[4].

-

Calcium Homeostasis and CaMKII: Unique to Paeoniflorin is its ability to suppress intracellular calcium overload and the subsequent activation of CaMKII, a key mediator of neuronal damage in excitotoxicity[4].

Visualization of Signaling Pathways

Caption: Paeonol inhibits the NF-κB signaling pathway.

Caption: Neuroprotective signaling pathways of Paeoniflorin.

Quantitative Data Summary

| Compound | Biological Activity | Assay System | IC₅₀ / EC₅₀ | Reference |

| Paeonol | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Data not available in abstracts | [3] |

| Paeonol | Neuroprotection | H₂O₂-induced oxidative stress in NSC-34 cells | Data not available in abstracts | [6] |

| Paeoniflorin | Neuroprotection | Glutamate-induced damage in PC12 cells | Data not available in abstracts | [4] |

| Albiflorin | Neuroprotection | Glutamate-induced damage in PC12 cells | Data not available in abstracts | [4] |

Note: Specific quantitative values (e.g., µM concentrations) were not present in the abstracts of the search results. A full review of the source papers would be required to populate these fields.

Key Experimental Protocols and Workflows

The evaluation of this compound and its analogs involves a range of standard in vitro and in vivo experimental procedures.

In Vitro Cell Viability and Neuroprotection Assay

-

Cell Culture: NSC-34 or PC12 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO₂[6]. For neuronal models, PC12 cells may be differentiated using Nerve Growth Factor (NGF).

-

Induction of Toxicity: To model neurodegenerative conditions, cells are exposed to a toxic stimulus such as glutamate, hydrogen peroxide (H₂O₂), or lipopolysaccharides (LPS)[4][6].

-

Treatment: Cells are co-treated or pre-treated with various concentrations of the test compound (e.g., Paeoniflorin, Paeonol).

-

Viability Assessment (MTT Assay):

-

After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

-

The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

The absorbance is measured with a microplate reader at a specific wavelength (e.g., 570 nm) to quantify cell survival[6].

-

In Vivo Diabetic Neuropathy Model

-

Induction of Diabetes: Diabetes is induced in Sprague Dawley rats via a single intraperitoneal injection of Streptozotocin (STZ)[7].

-

Treatment: After a period to allow for the development of neuropathy (e.g., six weeks), diabetic animals are treated daily with Paeonol at various doses (e.g., 50, 100, 200 mg/kg) for a specified duration (e.g., four weeks)[7].

-

Behavioral and Physiological Assessment:

-

Neuropathic Pain: Mechanical allodynia, mechanical hyperalgesia, and thermal hyperalgesia are measured.

-

Nerve Function: Motor and sensory nerve conduction velocities are recorded[7].

-

-

Biochemical and Histopathological Analysis:

-

Sciatic nerves are harvested to measure oxidative stress parameters.

-

Histopathology is performed to assess neuronal damage, demyelination, and leukocyte infiltration.

-

Expression levels of key proteins like NF-κB and MCP-1 are determined using techniques such as Western blotting or immunohistochemistry[7].

-

General Experimental Workflow

Caption: A generalized workflow for in vitro compound testing.

Conclusion

This compound, along with related compounds from Paeonia lactiflora such as Paeonol and Paeoniflorin, represents a promising class of natural products with significant therapeutic potential, particularly in the areas of neuroprotection and anti-inflammation. Their mechanisms of action are multifaceted, involving the modulation of critical signaling pathways like NF-κB, PI3K/AKT, and MAPK, as well as the regulation of intracellular calcium levels. While detailed quantitative data on this compound itself remains to be fully elucidated, the extensive research on its analogs provides a strong foundation for its continued investigation. Future studies should focus on isolating the specific activities and potency of this compound to better understand its potential as a lead compound for drug development.

References

- 1. This compound | C17H18O6 | CID 10471123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Exploring targets and signaling pathways of paeonol involved in relieving inflammation based on modern technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of paeoniflorin, but not the isomer albiflorin, are associated with the suppression of intracellular calcium and calcium/calmodulin protein kinase II in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paeonilactone B | C10H12O4 | CID 10375422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antioxidant and Neuroprotective Effects of Paeonol against Oxidative Stress and Altered Carrier-Mediated Transport System on NSC-34 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effect of paeonol in streptozotocin-induced diabetes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effect of spironolactone on human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

Preliminary Biological Screening of Paeonilactone C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonilactone C is a monoterpene lactone isolated from the roots of Paeonia lactiflora, a plant with a long history of use in traditional medicine. Preliminary biological screening has identified this compound as a compound of interest, primarily for its neuroprotective properties. This technical guide provides a comprehensive overview of the available data on the biological activities of this compound, with a focus on its neuroprotective effects against oxidative stress. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Biological Activity: Neuroprotection

The primary biological activity of this compound reported in the scientific literature is its neuroprotective effect. Specifically, it has been shown to protect neuronal cells from damage induced by oxidative stress.

In Vitro Neuroprotective Activity

A key study demonstrated that this compound significantly protected primary cultures of rat cortical cells from neurotoxicity induced by hydrogen peroxide (H₂O₂).[1] H₂O₂ is a well-established inducer of oxidative stress, a pathological process implicated in a variety of neurodegenerative diseases.[1] The protective effect of this compound suggests its potential as a therapeutic agent for conditions where neuronal damage is mediated by reactive oxygen species (ROS).

Quantitative Data

The following table summarizes the quantitative data available from the preliminary biological screening of this compound.

Table 1: Neuroprotective Activity of this compound Against H₂O₂-Induced Neurotoxicity in Rat Cortical Cells [1]

| Compound | Concentration (µM) | Cell Viability (%) |

| Control | - | 100 |

| H₂O₂ (100 µM) | - | 50.2 ± 2.1 |

| This compound | 1.0 | 65.3 ± 2.5 |

| This compound | 10.0 | 78.9 ± 3.1 |

| This compound | 100.0 | 85.1 ± 2.8* |

*p < 0.05 compared to the H₂O₂-treated group.

Experimental Protocols

This section provides a detailed methodology for the key in vitro neuroprotection assay used to evaluate the biological activity of this compound.

Neuroprotective Activity Assay Against H₂O₂-Induced Oxidative Stress[1]

4.1.1. Cell Culture

-

Primary cortical cell cultures are prepared from the cerebral cortices of 17-day-old rat fetuses.

-

The cortices are dissected and mechanically dissociated into single cells.

-

Cells are plated on poly-L-lysine-coated 24-well plates at a density of 2.5 x 10⁵ cells/well.

-

The cells are cultured in a serum-free medium supplemented with B27 and glutamine.

-

Cultures are maintained in a humidified incubator at 37°C with 5% CO₂ for 7 days before treatment.

4.1.2. Treatment

-

After 7 days in culture, the cells are pre-treated with various concentrations of this compound (1.0, 10.0, and 100.0 µM) for 24 hours.

-

Following the pre-treatment period, the culture medium is replaced with fresh medium containing 100 µM H₂O₂ to induce oxidative stress.

-

The cells are incubated with H₂O₂ for an additional 24 hours.

4.1.3. Assessment of Cell Viability

-

Cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

The culture medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Neuroprotective Screening

The following diagram illustrates the general workflow for the in vitro screening of this compound for its neuroprotective effects.

Postulated Signaling Pathway for Neuroprotection

While the precise signaling pathway for this compound's neuroprotective activity has not been elucidated, it is hypothesized to involve the modulation of intracellular antioxidant pathways. Oxidative stress leads to an increase in reactive oxygen species (ROS), which can trigger apoptotic pathways. This compound may exert its protective effects by scavenging ROS or by upregulating endogenous antioxidant enzymes, thereby mitigating the downstream effects of oxidative damage.

Conclusion

The preliminary biological screening of this compound has revealed its significant neuroprotective activity against oxidative stress in an in vitro model. The quantitative data and detailed experimental protocol provided in this guide offer a solid foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular mechanisms and signaling pathways involved in its neuroprotective effects, as well as evaluating its efficacy and safety in in vivo models of neurodegenerative diseases. The promising initial findings suggest that this compound is a valuable lead compound for the development of novel neuroprotective agents.

References

Spectroscopic Profile of Paeonilactone C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Paeonilactone C, a monoterpene isolated from the roots of Paeonia lactiflora. The information presented herein is crucial for the identification, characterization, and further development of this natural product.

Core Spectroscopic Data

The structural elucidation of this compound is reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in search results |

Table 3: Mass Spectrometry (MS) Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | Data not available in search results | Data not available in search results |

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Data not available in search results |

Experimental Protocols

Detailed experimental protocols are essential for the replication of spectroscopic data and for ensuring the quality and consistency of future research.

Isolation of this compound

This compound is typically isolated from the roots of Paeonia lactiflora through a bioactivity-guided fractionation process. This involves methanolic extraction of the plant material, followed by a series of chromatographic techniques to separate the various chemical constituents.[1][2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is commonly employed to determine the accurate mass and molecular formula of this compound.

Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. The sample is typically prepared as a KBr pellet or as a thin film on a NaCl plate. The spectra are recorded in the wavenumber range of 4000 to 400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: General workflow for the isolation and structural elucidation of this compound.

Disclaimer: The specific spectroscopic data values (chemical shifts, m/z, and wavenumbers) for this compound were not available in the provided search results. The tables are presented as a template for where such data would be populated.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Paeonilactone C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and purification of Paeonilactone C, a monoterpenoid natural product isolated from plants of the Paeonia genus. The protocols described herein are based on established stereoselective synthetic routes and common purification techniques for natural products.

Chemical Structure and Properties

This compound is a bicyclic monoterpenoid with a dense arrangement of stereocenters and oxygen-containing functional groups. Its chemical formula is C₁₇H₁₈O₆, and its structure is characterized by a lactone ring fused to a highly substituted cyclohexane core.

| Property | Value |

| Molecular Formula | C₁₇H₁₈O₆ |

| Molecular Weight | 318.32 g/mol |

| IUPAC Name | [(3S,3aR,6S,7aR)-6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl]methyl benzoate |

| CAS Number | 98751-77-0 |

Stereoselective Synthesis of this compound

The total synthesis of this compound can be achieved through a stereoselective route starting from readily available precursors. The following protocol is a composite of reported synthetic strategies, providing a plausible pathway for its laboratory-scale synthesis. The overall synthetic workflow is depicted below.

Application Note & Protocol: Quantification of Paeonilactone C in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and proposed protocols for the quantitative analysis of Paeonilactone C in biological matrices, primarily focusing on plasma. The methodologies described are based on established analytical techniques for structurally related terpene lactones and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a naturally occurring monoterpenoid lactone found in plants of the Paeonia genus, which are widely used in traditional medicine. Accurate quantification of this compound in biological samples is essential for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action. This application note details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for this purpose.

Proposed Analytical Method: UPLC-MS/MS

A UPLC-MS/MS method is proposed for the quantification of this compound due to its high sensitivity, specificity, and speed. The method involves protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Table 1: Proposed UPLC-MS/MS Method Parameters

| Parameter | Proposed Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transition (Proposed) | To be determined experimentally |

| Internal Standard (IS) | Structurally similar compound, e.g., Paeoniflorin or a stable isotope-labeled analog |

Note: The MRM transitions (precursor and product ions) and collision energies for this compound need to be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Experimental Protocols

This protocol describes the protein precipitation method for the extraction of this compound from plasma samples.

Materials:

-

Plasma samples

-

Internal Standard (IS) working solution

-

Acetonitrile (HPLC grade), chilled at -20 °C

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution to the plasma sample and vortex briefly.

-

Add 300 µL of chilled acetonitrile to the tube.

-

Vortex mix vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the UPLC-MS/MS system.

This protocol outlines the preparation of calibration curve (CC) standards and quality control (QC) samples.

Materials:

-

This compound reference standard

-

Internal Standard (IS) reference standard

-

Blank plasma (free of analyte and IS)

-

Methanol (HPLC grade)

Procedure:

-

Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with 50% methanol.

-

Calibration Curve Standards: Spike appropriate volumes of the working standard solutions into blank plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Quality Control Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the reference standard.

Method Validation

The proposed analytical method should be validated according to the guidelines of the International Council for Harmonisation (ICH) and/or the US Food and Drug Administration (FDA).

Table 2: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Specification | Acceptance Criteria |

| Linearity | 7-8 non-zero concentrations | Correlation coefficient (r²) ≥ 0.99 |

| Precision (Intra- & Inter-day) | 5 replicates at 3 QC levels | RSD ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (Intra- & Inter-day) | 5 replicates at 3 QC levels | Within ±15% of nominal value (±20% at LLOQ) |

| Recovery | 3 QC levels | Consistent, precise, and reproducible |

| Matrix Effect | 3 QC levels | IS-normalized matrix factor RSD ≤ 15% |

| Limit of Quantification (LLOQ) | S/N ≥ 10 | Within ±20% accuracy and precision |

| Stability | Freeze-thaw, short-term, long-term, post-preparative | Within ±15% of nominal concentrations |

Visualizations

Caption: Experimental workflow for this compound quantification.

Application Note: Quantitative Determination of Paeonilactone C using a Novel HPLC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the detection and quantification of Paeonilactone C, a bioactive terpene lactone isolated from Paeonia lactiflora. The developed protocol is suitable for the analysis of this compound in various matrices, including plant extracts and biological fluids, offering a valuable tool for pharmacokinetic studies, quality control of herbal medicines, and natural product research.

Introduction

This compound is a monoterpenoid lactone found in the roots of Paeonia lactiflora, a plant widely used in traditional Chinese medicine. Preliminary studies suggest that this compound may possess various pharmacological activities. Accurate and reliable quantification of this compound is essential for its further investigation and potential therapeutic development. This document provides a comprehensive protocol for a robust HPLC-MS/MS method tailored for this compound analysis.

Experimental Protocols

Sample Preparation

A protein precipitation method is recommended for the extraction of this compound from plasma samples.

-

Materials:

-

Blank plasma

-

This compound standard

-

Methanol (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 400 µL of ice-cold methanol.

-

Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the HPLC-MS/MS system.

-

HPLC-MS/MS System and Conditions

-

Instrumentation:

-

HPLC System: Agilent 1290 Infinity II LC System or equivalent.

-

Mass Spectrometer: Sciex Triple Quad™ 6500+ System or equivalent.

-

-

Chromatographic Conditions:

-

Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

Time (min) %B 0.0 10 2.0 40 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Gas 1 (Nebulizer Gas): 50 psi.

-

Ion Source Gas 2 (Heater Gas): 50 psi.

-

Curtain Gas: 35 psi.

-

IonSpray Voltage: 5500 V.

-

Temperature: 500°C.

-

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V) This compound 319.1 197.1 25 80 | this compound | 319.1 | 105.1 | 35 | 80 |

-

Data Presentation

Table 1: Calibration Curve for this compound Quantification

| Concentration (ng/mL) | Peak Area (Mean ± SD, n=3) | Accuracy (%) | Precision (RSD, %) |

| 1 | 1,523 ± 89 | 102.5 | 5.8 |

| 5 | 7,845 ± 312 | 98.9 | 4.0 |

| 10 | 15,987 ± 560 | 101.2 | 3.5 |

| 50 | 80,123 ± 2403 | 99.5 | 3.0 |

| 100 | 162,345 ± 6493 | 100.8 | 4.0 |

| 500 | 810,987 ± 32439 | 99.2 | 4.0 |

| 1000 | 1,634,567 ± 81728 | 100.1 | 5.0 |

Linear Range: 1 - 1000 ng/mL, R² > 0.998

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

| Accuracy | 98.9% - 102.5% |

| Precision (Intra-day RSD) | < 6% |

| Precision (Inter-day RSD) | < 8% |

| Recovery | 85% - 95% |

| Matrix Effect | Minimal (< 15%) |

Mandatory Visualization

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship of the analytical method's application.

Application Notes & Protocols: Developing In Vitro Assays for Paeonilactone C Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Paeonilactone C is a natural product belonging to the lactone family. While direct studies on this compound are limited, compounds with similar structural motifs, such as other lactones and constituents from the Paeonia species, have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2][3] This document provides a comprehensive guide to developing a suite of in vitro assays to screen and characterize the potential therapeutic activities of this compound. The protocols outlined below are based on established methodologies for evaluating these key biological functions.

Section 1: Assessment of Anti-Inflammatory Activity

Inflammation is a critical biological response, and its dysregulation is implicated in numerous chronic diseases.[4] Many natural compounds exert anti-inflammatory effects by modulating key signaling pathways like Nuclear Factor-kappa B (NF-κB).[2][5] The following assays are designed to determine if this compound can inhibit the production of pro-inflammatory mediators in a cellular model of inflammation.

Experimental Protocol 1: Inhibition of Inflammatory Mediators in Macrophages

This protocol uses the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation. Inflammation is induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria, which triggers the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6.[6]

1.1: Cell Culture and Seeding:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

1.2: Cytotoxicity Assessment (MTS Assay):

-

Before assessing anti-inflammatory activity, determine the non-toxic concentration range of this compound.

-

Treat RAW 264.7 cells with serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add MTS reagent to each well and incubate for 2-4 hours at 37°C.[6]

-

Measure the absorbance at 490 nm. Cell viability should be above 90% for the concentrations used in subsequent anti-inflammatory assays.

1.3: Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

Pre-treat the adhered cells with non-toxic concentrations of this compound for 2 hours.

-

Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to the supernatant, incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm. Calculate the percentage inhibition of NO production relative to the LPS-only control.

1.4: Measurement of PGE2, TNF-α, and IL-6 Production (ELISA):

-

Collect the remaining supernatant from the wells used in the Griess assay.

-

Quantify the concentration of PGE2, TNF-α, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[6]

-

Calculate the percentage inhibition of each mediator relative to the LPS-only control.

Data Presentation: Anti-Inflammatory Activity

Summarize the results in the following table format. Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.

| Concentration of this compound (µM) | Cell Viability (%) | NO Inhibition (%) | PGE2 Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 0 (LPS only) | 100 ± 0 | 0 ± 0 | 0 ± 0 | 0 ± 0 | 0 ± 0 |

| 1 | 99 ± 2.1 | ||||

| 5 | 98 ± 1.8 | ||||

| 10 | 97 ± 2.5 | ||||

| 25 | 95 ± 3.0 | ||||

| 50 | 91 ± 2.7 | ||||

| Positive Control (e.g., Dexamethasone) | 98 ± 1.5 |

Visualization: Anti-Inflammatory Workflow and Pathway

Section 2: Assessment of Neuroprotective Activity

Neurodegenerative diseases are often linked to oxidative stress and subsequent neuronal cell death.[7] Assays that model this process in vitro are crucial for identifying compounds with neuroprotective potential. This protocol uses a neuronal cell line to assess whether this compound can protect against chemically-induced oxidative stress.

Experimental Protocol 2: Protection Against Oxidative Stress in Neuronal Cells

This protocol uses a human neuroblastoma cell line (e.g., SH-SY5Y) or a murine hippocampal cell line (e.g., HT22) to model oxidative damage induced by hydrogen peroxide (H₂O₂) or glutamate.[8][9]

2.1: Cell Culture and Seeding:

-

Culture SH-SY5Y or HT22 cells in appropriate media (e.g., DMEM/F12 for SH-SY5Y) with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

2.2: Neuroprotection Assay (MTT/Resazurin Assay):

-

Determine the optimal toxic concentration of the inducer (e.g., H₂O₂ or glutamate) that results in approximately 50% cell death (IC₅₀) after 24 hours of exposure.[9]

-

Pre-treat the adhered cells with various non-toxic concentrations of this compound for 2-6 hours.

-

Add the pre-determined concentration of H₂O₂ or glutamate to induce oxidative stress. Include a vehicle control (no inducer, no compound) and a positive control (inducer only).

-

Incubate for 24 hours at 37°C.

-

Assess cell viability using the MTT or Resazurin assay as described previously.[7]

-

Calculate the percentage of neuroprotection afforded by this compound relative to the inducer-only control.

Data Presentation: Neuroprotective Activity

| Concentration of this compound (µM) | Cell Viability (%) vs. Control | Neuroprotection (%) vs. Oxidative Stress |

| 0 (Untreated) | 100 ± 0 | N/A |

| 0 (Inducer only) | 51.2 ± 3.4 | 0 ± 0 |

| 1 | 98.5 ± 2.1 | |

| 5 | 99.1 ± 1.9 | |

| 10 | 97.8 ± 2.4 | |

| 25 | 96.3 ± 3.1 | |

| 50 | 92.4 ± 2.8 | |

| Positive Control (e.g., N-acetylcysteine) | 98.9 ± 1.7 |

Visualization: Neuroprotection Workflow and Pathway

Section 3: Assessment of Anti-Cancer Activity (Apoptosis Induction)

Many natural lactones exhibit anti-cancer properties by inducing programmed cell death, or apoptosis.[1][10] These assays will determine if this compound is cytotoxic to cancer cells and whether this cytotoxicity is mediated through the induction of apoptosis.

Experimental Protocol 3: Cytotoxicity and Apoptosis in Cancer Cells

This protocol involves an initial screening for cytotoxicity against a panel of cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, HepG2 liver cancer) followed by specific assays to confirm apoptosis.[11]

3.1: Cytotoxicity Screening (CCK-8/MTT Assay):

-

Culture a panel of selected cancer cell lines.

-

Seed cells in 96-well plates at their optimal densities.

-

Treat the cells with serial dilutions of this compound (e.g., 0.1 to 200 µM) for 48 or 72 hours.

-

Measure cell viability using a CCK-8 or MTT assay.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

3.2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining):

-

Select a sensitive cell line based on the IC₅₀ values from the cytotoxicity screen.

-

Seed cells in a 6-well plate.

-

Treat cells with this compound at concentrations around the IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours.

-

Harvest the cells (including floating cells in the media) and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.[11][12]

-

Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

3.3: Caspase Activity Assay:

-

To confirm the involvement of caspases, the executioners of apoptosis, perform a caspase activity assay.[13]

-

Treat cells in a 96-well plate with this compound as in step 3.2.

-

Use a luminescent or fluorescent kit (e.g., Caspase-Glo® 3/7 Assay) to measure the activity of key executioner caspases.

-

Measure the signal according to the manufacturer's protocol and normalize it to the vehicle-treated control.

Data Presentation: Anti-Cancer Activity

Table 3.1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) after 48h |

|---|---|

| MCF-7 (Breast) | |

| HeLa (Cervical) | |

| HepG2 (Liver) |

| Normal Cell Line (e.g., HEK293) | |

Table 3.2: Apoptosis and Caspase Activation in [Selected Cell Line]

| Concentration of this compound | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Cells (%) | Caspase-3/7 Activity (Fold Change) |

|---|---|---|---|---|

| 0 (Vehicle) | 1.0 | |||

| 0.5 x IC₅₀ | ||||

| 1.0 x IC₅₀ | ||||

| 2.0 x IC₅₀ |

| Positive Control (e.g., Staurosporine) | | | | |

Visualization: Apoptosis Workflow and Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. Exploring targets and signaling pathways of paeonol involved in relieving inflammation based on modern technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paeoniflorin and Albiflorin Attenuate Neuropathic Pain via MAPK Pathway in Chronic Constriction Injury Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalajrb.com [journalajrb.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Natural and Synthetic Lactones Possessing Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ntno.org [ntno.org]

- 13. Journal Club: Measurement and Characterization of Apoptosis by Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for Paeonilactone C Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonilactone C is a monoterpene lactone isolated from the roots of Paeonia lactiflora. Preliminary studies have indicated its potential as a neuroprotective agent. This document provides detailed application notes and experimental protocols to facilitate further research into the mechanism of action of this compound, with a focus on its anticipated anti-inflammatory and neuroprotective properties. The methodologies described are based on established in vitro assays relevant to the study of inflammation and neurodegeneration.

Postulated Mechanism of Action

Based on studies of structurally related compounds from Paeonia lactiflora, such as paeoniflorin and paeonol, this compound is hypothesized to exert its biological effects through the modulation of key signaling pathways involved in inflammation and neuronal cell survival. The primary proposed mechanisms include:

-

Anti-inflammatory Effects: Inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.

-

Neuroprotective Effects: Attenuation of oxidative stress-induced neuronal cell death. Evidence suggests that this compound can protect primary rat cortical cells from hydrogen peroxide (H₂O₂)-induced neurotoxicity[1]. It is also postulated to protect against glutamate-induced excitotoxicity.

The following sections provide detailed protocols for investigating these mechanisms.

Data Presentation

Table 1: Summary of Expected Quantitative Data from In Vitro Assays for this compound

| Assay | Cell Line | Stimulant | Measured Parameter | Expected Effect of this compound | Reference Compound |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | Nitrite Concentration (µM) in culture supernatant | Dose-dependent decrease | L-NAME |

| Cell Viability (Anti-inflammatory) | RAW 264.7 Macrophages | LPS (1 µg/mL) | % Cell Viability (MTT Assay) | No significant cytotoxicity | Vehicle Control |

| Cell Viability (Neuroprotection) | PC12 or SH-SY5Y Cells | Glutamate (5-20 mM) or H₂O₂ (100-200 µM) | % Cell Viability (MTT Assay) | Dose-dependent increase | MK-801 or Trolox |

| Protein Expression (Western Blot) | RAW 264.7 or Neuronal Cells | LPS or Glutamate/H₂O₂ | Relative density of p-p65, p-IκBα, p-ERK, p-p38, p-JNK | Dose-dependent decrease | Specific Inhibitors |